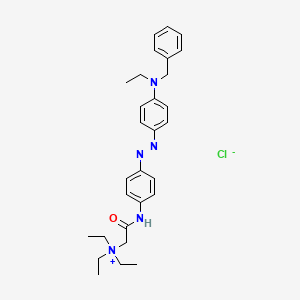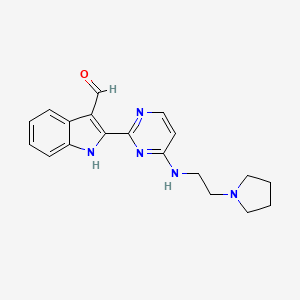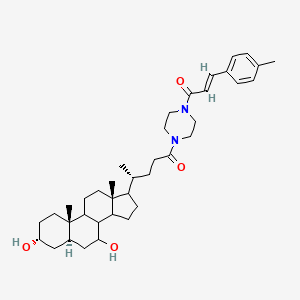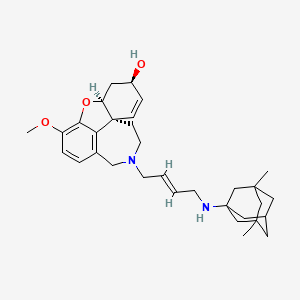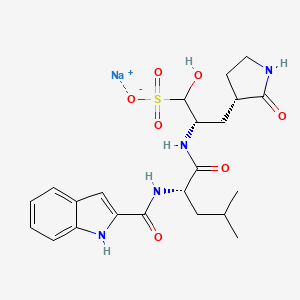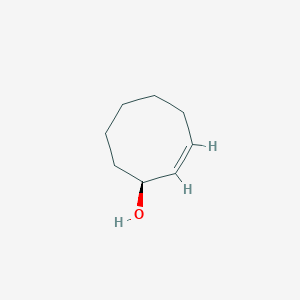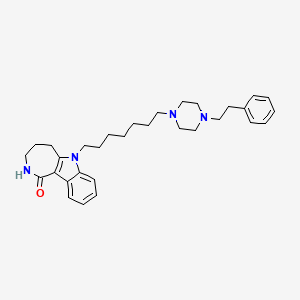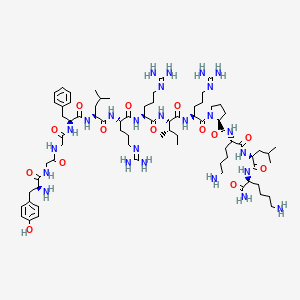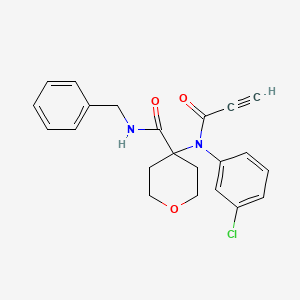
Eubulus-A80
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eubulus-A80 is an anti-tumor agent known for its ability to inhibit the proliferation of hepatocellular carcinoma cell lines . It is identified by its chemical formula C22H21ClN2O3 and has a molecular weight of 396.87 g/mol . This compound is primarily used for research purposes and is not intended for human consumption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eubulus-A80 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored at low temperatures to maintain its stability, with the powder form stored at -20°C for up to three years and solutions stored at -80°C for up to one year .
Analyse Chemischer Reaktionen
Types of Reactions
Eubulus-A80 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Eubulus-A80 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new anti-tumor agents and related compounds.
Wirkmechanismus
Eubulus-A80 exerts its anti-tumor effects by inhibiting the proliferation of cancer cells. It targets specific molecular pathways involved in cell growth and division, leading to the suppression of tumor growth . The exact molecular targets and pathways are still under investigation, but it is known to affect key signaling molecules and enzymes involved in cancer progression.
Vergleich Mit ähnlichen Verbindungen
Eubulus-A80 is unique in its structure and mechanism of action compared to other anti-tumor agents. Similar compounds include:
Eubulus-A79: Another anti-tumor agent with a slightly different chemical structure and mechanism of action.
Eubulus-A81: A related compound with similar anti-tumor properties but different molecular targets.
This compound stands out due to its high potency and specificity in inhibiting hepatocellular carcinoma cell lines .
Eigenschaften
Molekularformel |
C22H21ClN2O3 |
|---|---|
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
N-benzyl-4-(3-chloro-N-prop-2-ynoylanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C22H21ClN2O3/c1-2-20(26)25(19-10-6-9-18(23)15-19)22(11-13-28-14-12-22)21(27)24-16-17-7-4-3-5-8-17/h1,3-10,15H,11-14,16H2,(H,24,27) |
InChI-Schlüssel |
BBMDTKKVDHDHEO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)N(C1=CC(=CC=C1)Cl)C2(CCOCC2)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


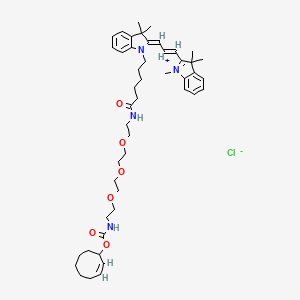
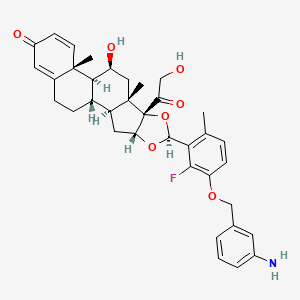
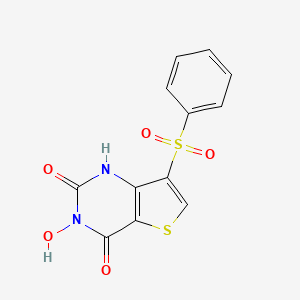
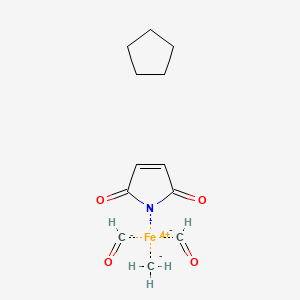
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
